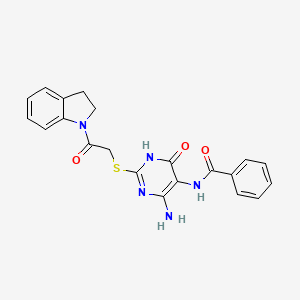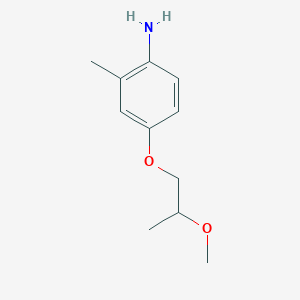
4-(2-Methoxypropoxy)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Methoxypropoxy)-2-methylaniline” is a chemical compound with the CAS Number: 1565307-96-1 . It has a molecular weight of 181.23 and its IUPAC name is 4-(2-methoxypropoxy)aniline .
Molecular Structure Analysis
The Inchi Code for “this compound” is1S/C10H15NO2/c1-8(12-2)7-13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 181.23 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Material Science and Chemosensors
Research on materials based on derivatives of 4-(2-Methoxypropoxy)-2-methylaniline, such as methylene-linked liquid crystal dimers, has revealed the existence of unique mesophases, including the twist-bend nematic phase. These studies highlight the potential of such compounds in the development of advanced materials with specific optical and electronic properties, essential for liquid crystal display technologies and other applications in material science (Henderson & Imrie, 2011).
Biochemistry and Health
In biochemistry and health research, derivatives of this compound, such as 2-methoxyestradiol, have been investigated for their antitumorigenic and antiangiogenic effects. These effects suggest a protective role against estrogen-induced cancers, demonstrating the compound's significance in cancer research and its potential application in developing new cancer therapies (Zhu & Conney, 1998).
Environmental Impact
The environmental impact of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), has been a subject of study, highlighting the importance of understanding the toxicological profiles of chemical agents used in agriculture and their potential effects on ecosystems. Such research is critical for developing safer and more sustainable agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemosensors and Detection Technologies
Fluorescent chemosensors based on derivatives of this compound, such as 4-methyl-2,6-diformylphenol, have been developed for detecting various analytes, including metal ions and neutral molecules. This research underscores the compound's versatility and potential in creating sensitive and selective detection systems for environmental monitoring, biomedical diagnostics, and industrial applications (Roy, 2021).
Future Directions
While specific future directions for “4-(2-Methoxypropoxy)-2-methylaniline” are not available in the retrieved data, it’s worth noting that similar compounds have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . This suggests potential future research directions in these areas.
properties
IUPAC Name |
4-(2-methoxypropoxy)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-10(4-5-11(8)12)14-7-9(2)13-3/h4-6,9H,7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCKDEAZGVOKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1565471-67-1 |
Source


|
| Record name | 4-(2-methoxypropoxy)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2731118.png)
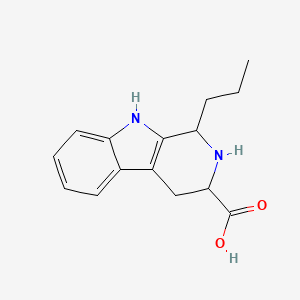
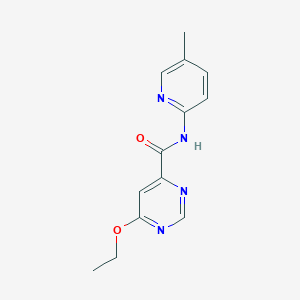




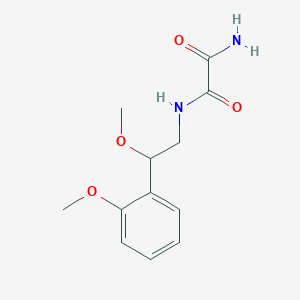
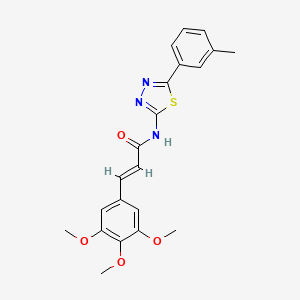
![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)
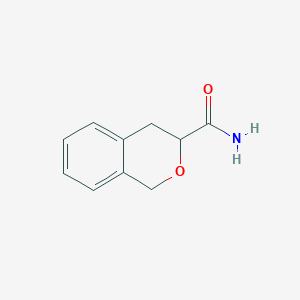
![2-Methyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2731137.png)
